1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJPZEUMAHZSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonamide intermediate. This intermediate is then reacted with cyclohexane carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Chemical Reactions Analysis
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound’s analogs differ in substituent positions, halogenation patterns, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
Fluorine Position :
- The 3-fluorophenyl group in the target compound provides meta-substitution, balancing electronic effects (e.g., electron-withdrawing) and steric accessibility compared to 2-fluorophenyl (ortho) analogs, which may hinder binding due to steric bulk .
- 4-Fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)cyclohexanecarboxylic acid) exhibit para-substitution, often leading to distinct electronic profiles and solubility differences .
Halogenation Patterns :
- Chlorine substitution (e.g., 3-chloro-4-fluorophenyl in ) increases molecular weight and may enhance stability or binding affinity through halogen bonding.
- Trifluoromethyl groups (e.g., in 1-((3-(trifluoromethyl)phenyl)sulfonamido)...) significantly boost lipophilicity, impacting membrane permeability and metabolic stability.
4,4-Difluoro substitution on cyclohexane () introduces rigidity, which can mimic transition states in enzyme inhibition.
Biological Activity
1-((3-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a sulfonamide compound notable for its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition. Its molecular structure, characterized by a cyclohexane ring, a carboxylic acid group, and a sulfonamide moiety linked to a 3-fluorophenyl group, contributes significantly to its pharmacological profile.
- Molecular Formula : C13H16FNO3S
- Molecular Weight : Approximately 287.34 g/mol
The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry and biological applications.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial activity. Research indicates that this compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. This is attributed to its ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in cell proliferation and signal transduction pathways. Notably, it may interact with Murine Double Minute 2 (MDM2), a protein implicated in cancer progression. MDM2 is known for its role in regulating the tumor suppressor p53; thus, compounds targeting MDM2 can have therapeutic implications in oncology .
Study on Antibacterial Activity
A comparative study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were measured, demonstrating that this compound exhibits potent activity with an MIC comparable to established antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | 5 | 10 |
| Ciprofloxacin | 2 | 2 |
This table illustrates the effectiveness of the compound relative to a standard antibiotic.
Interaction Studies
Further research has focused on the binding affinity of this compound with MDM2. In vitro assays revealed that it competes effectively with p53 for binding to MDM2, suggesting potential as an anticancer agent. The implications of this interaction may extend to the development of novel therapeutic strategies targeting tumors with dysfunctional p53 pathways .
Q & A
Q. Basic
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~326.1) and detects impurities (<2%) .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
How does the 3-fluorophenyl sulfonamide moiety influence the compound’s interactions with biological targets?
Q. Advanced
- Electron-withdrawing effects : The fluorine atom enhances sulfonamide’s hydrogen-bonding capacity, improving affinity for enzymes like carbonic anhydrase or proteases. Comparative studies show fluorinated analogs exhibit 10–50% higher inhibition than non-fluorinated derivatives .
- Steric and electronic modulation : The 3-fluorine position minimizes steric clashes in hydrophobic binding pockets, as shown in docking simulations with COX-2 (PDB: 5KIR) .
- Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life in vitro (e.g., t₁/₂ > 6 hours in hepatocyte assays) .
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced
- Standardized assay conditions : Replicate experiments under controlled pH (7.4), temperature (37°C), and buffer systems (e.g., PBS vs. HEPES) to minimize variability .
- Impurity profiling : Use LC-MS to identify batch-specific contaminants (e.g., de-sulfonated byproducts) that may skew IC₅₀ values .
- Computational validation : Perform molecular dynamics (MD) simulations to assess target flexibility (e.g., RMSD < 2.0 Å) and validate binding poses inconsistent with experimental data .
How to design structure-activity relationship (SAR) studies focusing on the sulfonamido group?
Q. Advanced
- Analog synthesis :
- Biological testing :
- Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase IX) and correlate with Hammett σ values for electronic contributions .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .
- Computational SAR : Apply QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthetic targets .
What are the challenges in predicting the compound’s conformational stability, and how to address them?
Q. Advanced
- Cyclohexane ring flexibility : The chair-to-boat transition alters sulfonamido orientation, impacting binding. Use NOE NMR to detect dominant conformers in solution .
- Solvent effects : Polar solvents (DMSO) stabilize chair conformations, while apolar solvents (chloroform) favor twist-boat forms. MD simulations with explicit solvent models (e.g., TIP3P) predict solvent-dependent behavior .
- Temperature-dependent dynamics : Variable-temperature NMR (VT-NMR) reveals entropy-driven conformational shifts (ΔS > 50 J/mol·K) that influence crystallography outcomes .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced
- Target engagement assays :
- Off-target profiling :
- Perform kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
- Metabolomics (LC-MS/MS) detects pathway perturbations (e.g., TCA cycle intermediates) linked to secondary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
